

Application Note: Physicochemical Characterization of DM1-MCC Antibody-Drug Conjugates

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Compound of Interest

Compound Name: DM1-MCC

CAS No.: 1228105-53-0

Cat. No.: B607148

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Introduction & Mechanistic Basis[1][2]

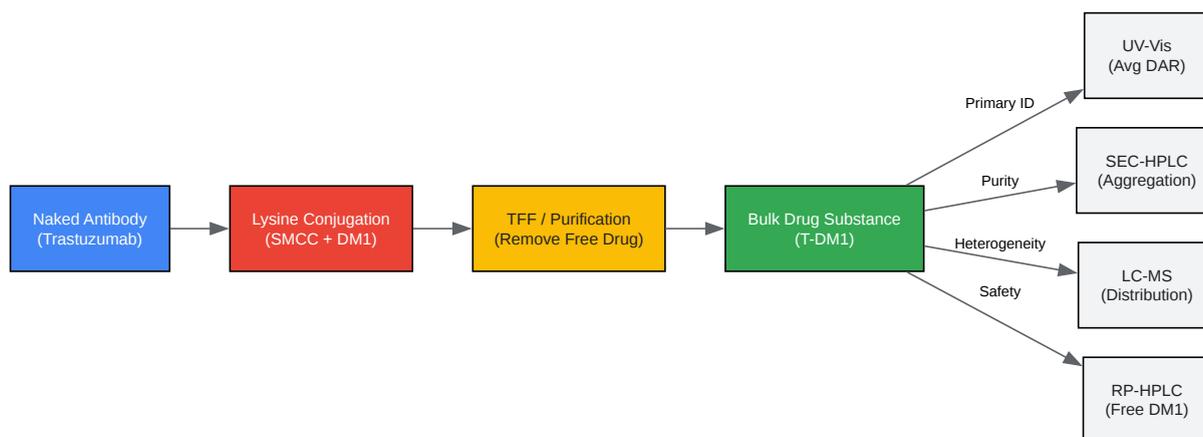
The characterization of Antibody-Drug Conjugates (ADCs) utilizing the DM1 payload linked via SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) presents unique analytical challenges compared to cysteine-linked ADCs.

The Chemistry of Complexity: Unlike site-specific cysteine conjugation (which yields predictable DARs of 2, 4, or 6), SMCC targets solvent-accessible lysine residues on the antibody surface.

- **Reaction Mechanism:** The N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines (Lysines), forming a stable amide bond. The maleimide group then captures the sulfhydryl of DM1, forming a non-cleavable thioether bond.
- **Resulting Heterogeneity:** Because an IgG1 antibody contains ~80-90 lysine residues, the resulting ADC is a heterogeneous mixture of species with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8.

This heterogeneity demands a multi-tiered analytical strategy. This guide details the three critical workflows: Average DAR determination (UV-Vis), Aggregation Analysis (SEC), and Free Drug Quantification.

Analytical Workflow Diagram



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Caption: Workflow for **DM1-MCC** ADC production and critical control point testing.

Protocol A: Average DAR via Dual-Wavelength UV-Vis

Objective: Determine the molar concentration of the antibody and the payload, and calculate the average Drug-to-Antibody Ratio (DAR).

Expertise Insight: This method relies on the Beer-Lambert law but requires correcting for the spectral overlap. DM1 absorbs significantly at 280 nm (the antibody's max), and the antibody absorbs at 252 nm (DM1's max). Ignoring this overlap will artificially inflate the antibody concentration and skew the DAR.

Materials

- UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or similar).

- Quartz cuvettes (1 cm pathlength) or DropSense/NanoDrop system.
- Buffer blank (formulation buffer of the ADC).

The Mathematical Model (Self-Validating)

You must empirically determine or source the extinction coefficients (

).

For Trastuzumab-DM1, standard values are often cited, but in-house determination is best.

Constants (Example for T-DM1):

Equations:

- Concentration of Drug (

):

Where

is the absorbance ratio of the pure antibody (

).

- Concentration of Antibody (

):

- Average DAR:

Step-by-Step Procedure

- System Blanking: Zero the instrument using the exact formulation buffer (e.g., 10 mM Sodium Succinate, pH 5.0).
- Linearity Check: Prepare a dilution series of the ADC (0.2 mg/mL to 2.0 mg/mL). Absorbance at 280 nm should be between 0.1 and 1.0 AU for maximum linearity.
- Measurement: Measure absorbance at 252 nm and 280 nm.
- Calculation: Input values into the matrix equations above.

- Validation Criteria:
 - The (turbidity check) should be < 1% of .
 - Replicate CV% should be < 2%.

Protocol B: Aggregation Analysis via SEC-HPLC

Objective: Quantify High Molecular Weight (HMW) species.

Expertise Insight: DM1 is a hydrophobic payload. When conjugated, it increases the hydrophobicity of the antibody, leading to non-specific binding on standard silica-based SEC columns.

- Critical Modification: You cannot use standard PBS alone. You must add an organic modifier (Isopropanol or Acetonitrile) to the mobile phase to suppress hydrophobic interaction with the stationary phase, or the recovery will be low and peak tailing will occur.

Method Parameters

Parameter	Specification
Column	TSKgel G3000SWxl or Agilent AdvanceBio SEC (300 Å pore size)
Mobile Phase	0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.2 + 15% Isopropanol (v/v)
Flow Rate	0.5 mL/min
Detection	UV at 280 nm
Injection Load	20 - 50 µg
Temperature	Ambient (25°C)

Protocol Steps

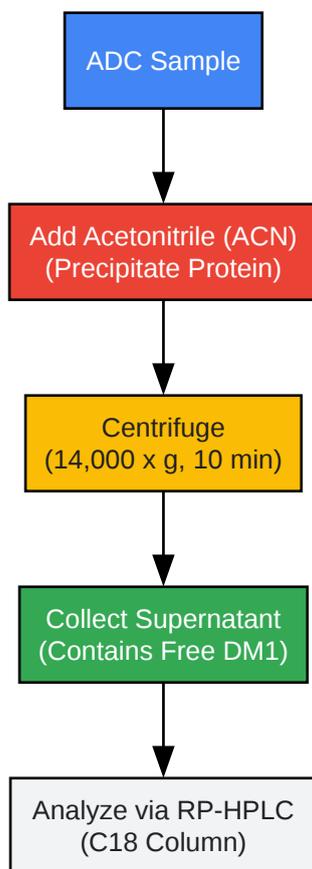
- Equilibration: Flush column with mobile phase for at least 2 hours. The organic modifier changes the column backpressure; monitor for stability.
- Standard Injection: Inject a Gel Filtration Standard (protein mix) to ensure resolution between the exclusion limit and the monomer range.
- Sample Injection: Inject the ADC sample.
- Integration:
 - HMW (Aggregates): Elute before the main monomer peak.
 - LMW (Fragments): Elute after the main monomer peak.
 - Free Drug: Elutes significantly later (near total volume) due to small size and interaction.
- Reporting: Report % Monomer, % HMW, and % LMW.

Protocol C: Free Drug Determination (Precipitation + HPLC)

Objective: Quantify unconjugated DM1 (highly toxic).

Expertise Insight: You cannot inject the whole ADC onto a reverse-phase column easily because the protein will foul the column or require harsh elution. The industry standard is protein precipitation.

Workflow Diagram



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Caption: Sample preparation for free drug analysis.

Procedure

- Precipitation: Add cold Acetonitrile (ACN) to the ADC sample in a 3:1 ratio (v/v). Vortex vigorously.
- Incubation: Freeze at -20°C for 20 minutes to ensure complete protein precipitation.
- Centrifugation: Spin at $14,000 \times g$ for 15 minutes.
- Supernatant Recovery: Carefully pipette the supernatant (containing free DM1) into a fresh vial.
- Evaporation (Optional): If sensitivity is low, evaporate ACN under nitrogen and reconstitute in mobile phase.

- HPLC Analysis:
 - Column: C18 Reverse Phase (e.g., Waters XBridge).
 - Gradient: Water/ACN with 0.1% TFA.[1]
 - Detection: UV 252 nm.
 - Quantification: External standard curve using pure DM1 reference material.

References

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Sources

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